![molecular formula C17H21ClN4O3S B2473581 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1009249-70-0](/img/structure/B2473581.png)
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
The compound “2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an allylcarbamothioyl group, a piperazine ring, and a 5-chloro-2-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as amine protection/deprotection sequences .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-methoxyphenyl and 5-chloro-2-methoxyphenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the presence of the carbamate bond in the allylcarbamothioyl group could potentially be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 5-chloro-2-methoxyphenyl group could potentially influence properties such as density, boiling point, and melting point .Scientific Research Applications
Antimicrobial Activity
Chromene and coumarin scaffolds are known for their potential antimicrobial activity. In this context, hybrid compounds containing both chromene and coumarin moieties have been synthesized. Specifically, substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones (3a–o) were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones (2a–o) using microwave-assisted Vilsmeier–Haack reaction. Notably, compounds 3e, 3f, and 3g exhibited potent antimicrobial activity against tested fungal and bacterial strains .
Chemoselective Reagent
The compound “2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” contains a chemically stable urea linkage. This linkage can be employed for the protection and deprotection of amino groups. It remains stable under acidic, alkaline, and aqueous conditions, making it a versatile multitasking reagent in organic synthesis .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-6-20-17(26)22-8-7-19-16(24)13(22)10-15(23)21-12-9-11(18)4-5-14(12)25-2/h3-5,9,13H,1,6-8,10H2,2H3,(H,19,24)(H,20,26)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZZFROCACSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
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